molecular formula C20H19N3O4S B3304245 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921586-11-0

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B3304245
CAS No.: 921586-11-0
M. Wt: 397.4 g/mol
InChI Key: BFTZZEHAVHXGSQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked via an amide bond to a phenyl ring. The phenyl ring is further substituted at the para position with a pyridazine moiety bearing a methanesulfonyl group at its 6-position. Its design leverages the benzamide scaffold, a common motif in drug discovery due to its metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

4-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-27-17-10-6-15(7-11-17)20(24)21-16-8-4-14(5-9-16)18-12-13-19(23-22-18)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTZZEHAVHXGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the benzamide core: This can be achieved by reacting 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the pyridazinyl group: The pyridazinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridazine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. The ethoxy and pyridazinyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Containing Benzamides

a) N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxy-benzamide ()
  • Structural Similarities : Shares the benzamide core and a pyridazin-3-yl-substituted phenyl group.
  • Key Differences : The pyridazine ring in this compound has an ethoxy group at position 6 instead of methanesulfonyl. The benzamide moiety is substituted with 2,6-dimethoxy groups versus 4-ethoxy in the target compound.
b) Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232, )
  • Structural Similarities : Contains a pyridazin-3-yl-substituted phenyl group.
  • Key Differences : The pyridazine has a methyl group (electron-donating) at position 6 instead of methanesulfonyl (electron-withdrawing). The ester group (ethyl benzoate) contrasts with the amide linkage in the target compound.
  • Implications : The methanesulfonyl group in the target compound could increase solubility and metabolic stability compared to methyl-substituted analogs .

Heterocyclic Benzamides with Alternative Substituents

a) N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b, )
  • Structural Similarities : Shares the benzamide core and a para-substituted phenyl group.
  • Key Differences: Replaces pyridazine with a thiophene ring and introduces an aminocyclopropyl group.
b) 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ()
  • Structural Similarities : Contains a triazolopyridazine heterocycle and benzamide group.
  • Key Differences : The pyridazine is fused into a triazolo ring system, and the sulfanyl group is attached to a trifluoromethylbenzyl moiety.
  • Implications : The triazolo ring may confer rigidity, whereas the methanesulfonyl group in the target compound offers distinct electronic properties for enzyme inhibition .

Sulfonamide and Sulfonyl-Containing Analogs

a) N4-Lauroylsulfathiazole (29, )
  • Structural Similarities : Features a sulfonamide group and benzamide core.
  • Key Differences : The sulfonamide is part of a thiazole ring system, and the acyl chain (lauroyl) differs from the target’s methanesulfonylpyridazine.
  • Implications : The target compound’s methanesulfonyl group may reduce steric hindrance compared to bulkier sulfonamide derivatives, enhancing target accessibility .
b) (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (1, )
  • Structural Similarities : Contains a benzamide scaffold with halogen and hydroxy substitutions.
  • Key Differences : Lacks a pyridazine ring but includes a trifluoromethylphenyl group.
  • Implications : The trifluoromethyl group in enhances lipophilicity, whereas the target compound’s methanesulfonyl-pyridazine may balance hydrophilicity and target affinity .

Data Tables: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Benzamide 4-ethoxy, 6-methanesulfonylpyridazin-3-yl Potential enzyme inhibition
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxy-benzamide Benzamide 2,6-dimethoxy, 6-ethoxypyridazin-3-yl Modified solubility via methoxy groups
I-6232 Ethyl benzoate 6-methylpyridazin-3-yl Ester vs. amide linkage
4b () Benzamide Thiophen-2-yl, aminocyclopropyl Heterocycle-driven activity
Compound 1 () Benzamide 5-chloro-2-hydroxy, trifluoromethyl Antistaphylococcal activity

Research Findings and Implications

  • Solubility and Bioavailability : The 4-ethoxy group on the benzamide may improve lipid solubility relative to dimethoxy or hydroxy-substituted analogs, as seen in and .
  • Heterocyclic Influence : Pyridazine’s nitrogen-rich structure offers hydrogen-bonding opportunities absent in thiophene or furan-containing analogs (), suggesting superior target engagement in certain contexts .

Biological Activity

4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S. Its structure features:

  • A benzamide core which is known for diverse biological activities.
  • An ethoxy group that can enhance solubility and bioavailability.
  • A methanesulfonylpyridazine moiety that may contribute to its pharmacological properties.

Antiviral Activity

Research indicates that N-phenylbenzamide derivatives exhibit significant antiviral properties. For instance, a related study found that certain N-phenylbenzamide derivatives demonstrated effective inhibition against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 μM to 12 μM, showcasing their potential as antiviral agents . The SAR studies suggest that modifications in the substituents can lead to enhanced activity, indicating the importance of structural optimization.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of N-phenylbenzamide derivatives against various cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values between 7.5 μM and 11.1 μM against tested cancer cells . The molecular docking studies revealed high affinity towards specific target proteins, suggesting a mechanism of action through receptor modulation.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of benzamide derivatives, compound 1e was identified as a promising candidate against multiple strains of EV71. Its selectivity index was reported to be significantly higher than that of established antiviral agents like pirodavir, suggesting its potential for development into a therapeutic agent .

Case Study 2: Anticancer Potential

A recent investigation into imidazole-based N-phenylbenzamide derivatives demonstrated their effectiveness against cancer cell lines. The study utilized a one-pot reaction yielding compounds with notable cytotoxicity and favorable drug-like properties. The results indicated that these compounds could serve as leads for further anticancer drug development .

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions or metal-catalyzed amidation techniques. These methods allow for the introduction of various functional groups that can modulate biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the substituents on the benzamide core significantly influence biological activity. For example:

  • Ethoxy groups enhance solubility.
  • Methanesulfonyl groups may improve binding affinity towards biological targets.
CompoundIC50 (μM)Selectivity Index
Compound 1e5.7 - 12>51
Pirodavir1.325 - 52
Derivative 4e7.5 - 11.1Not specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with condensation of pyridazine derivatives followed by cyclization. For example, cyclization at position 5 of the pyrimidine ring requires high temperatures (250°C) in a diphenyl oxide/biphenyl solvent mixture . Sulfonyl group introduction (e.g., methanesulfonyl) involves sulfonation reagents under controlled anhydrous conditions . Key parameters include solvent polarity, temperature stability, and catalyst selection (e.g., palladium catalysts for coupling reactions). Yield optimization often requires iterative adjustments to reaction time and stoichiometry .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromaticity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% is typical for pharmacological studies) . X-ray crystallography may resolve stereochemical ambiguities, though crystallization challenges often necessitate alternative methods like IR spectroscopy for functional group verification .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to minimize byproducts and improve purity?

  • Methodological Answer : Cyclization efficiency depends on solvent choice and temperature gradients. For example, substituting diphenyl oxide with high-boiling-point solvents like DMF enhances homogeneity, reducing side reactions. Microwave-assisted synthesis can shorten reaction times (from hours to minutes) and improve yield by 10–15% . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures is recommended to isolate the target compound .

Q. What strategies resolve discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) across studies?

  • Methodological Answer : Contradictory data often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Standardize assays using validated cell lines (e.g., HEK293 for kinase inhibition) and include positive controls (e.g., staurosporine for apoptosis).
  • Conduct dose-response curves (0.1–100 µM) to establish EC₅₀ values .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or PI3K, reconciling experimental outcomes with in silico models .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for kinase inhibition?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the ethoxy group (e.g., replacing with halogen or alkyl groups) and methanesulfonyl moiety (e.g., substituting with trifluoromethanesulfonyl) .
  • Step 2 : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
  • Step 3 : Perform molecular dynamics simulations (e.g., GROMACS) to analyze binding pocket interactions, focusing on hydrogen bonding (e.g., pyridazine N-atoms) and hydrophobic contacts .
  • Step 4 : Validate top candidates in vivo using xenograft models, prioritizing compounds with IC₅₀ < 1 µM and low cytotoxicity (CC₅₀ > 50 µM) .

Q. What experimental approaches mitigate metabolic instability of the methanesulfonyl group in preclinical studies?

  • Methodological Answer :

  • In vitro : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots. LC-MS/MS analysis can detect sulfoxide metabolites, guiding structural stabilization (e.g., replacing methanesulfonyl with a bioisostere like methylsulfonamide) .
  • In silico : Use ADMET predictors (e.g., SwissADME) to optimize logP (target 2–3) and reduce CYP450 interactions .
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life in pharmacokinetic studies .

Data Analysis & Experimental Design

Q. How should researchers design dose-escalation studies to balance efficacy and toxicity for this compound?

  • Methodological Answer :

  • Phase 1 : Determine maximum tolerated dose (MTD) in rodents using a modified Fibonacci sequence (0.1, 0.3, 1, 3, 10 mg/kg). Monitor biomarkers (ALT/AST for hepatotoxicity; BUN/creatinine for nephrotoxicity) .
  • Phase 2 : Conduct efficacy studies at 50% MTD, using tumor volume reduction (≥30% vs. control) as the primary endpoint. Include a crossover arm to assess reversibility of adverse effects .

Q. What statistical methods are recommended for analyzing high-throughput screening data from SAR libraries?

  • Methodological Answer :

  • Apply ANOVA with post-hoc Tukey tests to compare activity across analogs.
  • Use principal component analysis (PCA) to cluster compounds by structural features and activity profiles .
  • Employ machine learning (e.g., random forest regression) to predict activity from molecular descriptors (e.g., topological polar surface area, rotatable bonds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

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